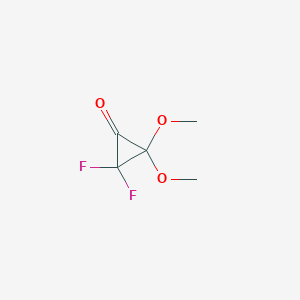

2,2-Difluoro-3,3-Dimethoxycyclopropanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2O3 |

|---|---|

Molecular Weight |

152.10 g/mol |

IUPAC Name |

2,2-difluoro-3,3-dimethoxycyclopropan-1-one |

InChI |

InChI=1S/C5H6F2O3/c1-9-5(10-2)3(8)4(5,6)7/h1-2H3 |

InChI Key |

TWYKZCPCCBWJRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C(=O)C1(F)F)OC |

Origin of Product |

United States |

Synthetic Strategies for 2,2 Difluoro 3,3 Dimethoxycyclopropanone and Analogous Fluorinated Cyclopropanones

Classical and Modern Approaches to Gem-Difluorocyclopropane Synthesis

The construction of the gem-difluorocyclopropane moiety is the cornerstone of synthesizing the target molecule and its analogues. This is most commonly achieved through the [2+1] cycloaddition of an alkene with a difluorocarbene or a difluorocarbene equivalent.

The generation of difluorocarbene (:CF₂) and its subsequent reaction with an appropriate alkene is the most prevalent method for forming gem-difluorocyclopropanes. researchgate.net Difluorocarbene is an electrophilic species, reacting readily with electron-rich alkenes. researchgate.net

A variety of precursors can be used to generate difluorocarbene. Classical methods include the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). researchgate.net However, this method often requires high temperatures. nih.gov Another well-known precursor is phenyl(trifluoromethyl)mercury (B3050301) (PhHgCF₃), known as Seyferth's reagent, which can generate difluorocarbene under milder conditions in the presence of sodium iodide. nrochemistry.com

More modern and often safer reagents have been developed. Trifluoromethyl-trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a popular choice for difluorocyclopropanation when initiated with a nucleophilic catalyst like sodium iodide. researchgate.netsapub.orgnih.gov Other organometallic sources include (bromodifluoromethyl)trimethylsilane (B180072) (BrCF₂SiMe₃), which is considered safer for large-scale synthesis as it avoids gaseous byproducts. nrochemistry.com

The choice of difluorocarbene precursor can be critical and is often dependent on the substrate's reactivity and functional group tolerance.

Table 1: Common Precursors for Difluorocarbene Generation This table is interactive. Click on the headers to sort.

| Precursor | Common Name/Type | Typical Conditions | Reference(s) |

|---|---|---|---|

| ClCF₂COONa | - | High temperature (e.g., 180-190 °C in diglyme) | researchgate.netnih.gov |

| PhHgCF₃ | Seyferth's Reagent | Reflux in benzene (B151609) with NaI | nrochemistry.com |

| CF₃Si(CH₃)₃ | Ruppert-Prakash Reagent | Reflux with NaI | researchgate.netsapub.orgnih.gov |

| BrCF₂Si(CH₃)₃ | - | Heating with halide source | nrochemistry.com |

| CBr₂F₂/Zn | - | Zinc dust, iodine | nrochemistry.com |

Transition metal catalysis offers powerful and often highly selective methods for cyclopropane (B1198618) synthesis. While more commonly associated with diazo compounds, transition metals also play a role in the reactions of gem-difluorocyclopropanes, often involving ring-opening. rochester.eduddugu.ac.innih.gov However, intramolecular rhodium-catalyzed cyclopropanation of gem-difluoroalkenes has been reported as a method for forming the cyclopropane ring. researchgate.net

Palladium-catalyzed reactions of gem-difluorocyclopropanes have been extensively studied, typically leading to ring-opened products. rochester.edu These reactions proceed through the oxidative addition of a C-C bond to the metal center. While not a direct cyclopropanation method, these reactions are crucial for the further functionalization of the gem-difluorocyclopropane scaffold. For instance, Pd-catalyzed cross-coupling reactions allow for the introduction of various nucleophiles. nrochemistry.com

The demand for enantiomerically pure fluorinated compounds in medicinal chemistry has driven the development of biocatalytic and asymmetric synthetic methods. Engineered enzymes, particularly myoglobin-based catalysts, have shown remarkable efficiency and stereoselectivity in the cyclopropanation of gem-difluoroalkenes with diazoacetonitrile. researchgate.netnih.govthieme-connect.de These biocatalytic systems can achieve excellent diastereomeric and enantiomeric ratios (up to 99:1 d.r. and 99% e.e.), providing access to chiral gem-difluorinated cyclopropanes on a gram scale. researchgate.netnih.gov This method represents a significant advancement, as comparable chemocatalytic transformations are often less effective. nih.gov

Asymmetric chemical catalysis has also been explored. For example, the use of chiral N-(dibromofluoroacetyl)oxazolidinones in Michael-initiated ring closure reactions can produce chiral cyclopropanes bearing a fluorinated quaternary stereocenter. nih.gov

Specific Precursors and Reagents for Difluorocyclopropanone Formation

To synthesize 2,2-difluoro-3,3-dimethoxycyclopropanone, a suitable alkene precursor for the [2+1] cycloaddition with difluorocarbene would be 1,1-dimethoxyethylene or a related ketene (B1206846) acetal (B89532). The reaction of difluorocarbene with a ketene acetal would, in principle, yield the desired 2,2-difluoro-3,3-dimethoxycyclopropane core.

The synthesis of cyclopropanone (B1606653) acetals from the reaction of Fischer carbene complexes with ketene acetals has been reported, suggesting that carbenoid chemistry is a viable route to such highly substituted cyclopropanes. wikipedia.org

Introduction of Methoxy (B1213986) Functionalities into Cyclopropanone Systems

The introduction of two methoxy groups onto a cyclopropanone ring, especially one that is already gem-difluorinated, is a significant synthetic hurdle. Cyclopropanones are inherently unstable and highly reactive. adichemistry.com They readily form hemiacetals in the presence of alcohols. nih.govadichemistry.com For the target molecule, the formation of a dimethoxy structure would likely proceed through a cyclopropanone ketal.

The synthesis of cyclopropenone ketals has been achieved through dehydrohalogenation routes, which could potentially be adapted. researchgate.net One could envision the formation of a dihalocyclopropane precursor followed by substitution reactions with sodium methoxide (B1231860). However, the presence of the gem-difluoro group would significantly influence the reactivity of the adjacent positions.

Another possibility is the Favorskii rearrangement of an appropriately substituted α-haloketone with a methoxide base, which is known to proceed through a cyclopropanone intermediate. nrochemistry.comyoutube.comddugu.ac.inwikipedia.orgadichemistry.com

Given the high degree of substitution and strain in this compound, the final ketone may be highly labile and exist preferentially as a hemiacetal or ketal in the presence of methanol.

Considerations for Stereochemical Control in Synthesis

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for creating bioactive molecules. For analogues of this compound with additional substituents, controlling the stereochemistry would be paramount.

As discussed in section 2.1.3, biocatalytic methods using engineered enzymes have proven to be exceptionally effective for the enantioselective synthesis of fluorinated cyclopropanes. researchgate.netnih.gov These methods offer high levels of diastereo- and enantiocontrol. youtube.comnih.gov

In terms of chemical catalysis, the use of chiral ligands with transition metals, such as rhodium or copper, in cyclopropanation reactions with diazo compounds is a well-established strategy for achieving enantioselectivity. acs.org Furthermore, substrate-controlled diastereoselective cyclopropanations are also a viable strategy, where existing stereocenters in the alkene precursor direct the approach of the carbene.

The Michael-initiated ring closure (MIRC) reaction is another powerful tool for stereocontrolled cyclopropane synthesis, where chiral auxiliaries or catalysts can be employed to induce asymmetry. nih.gov

Mechanistic Investigations of 2,2 Difluoro 3,3 Dimethoxycyclopropanone Reactivity

Ring Strain Release and Reactivity of Cyclopropanone (B1606653) Derivatives

Cyclopropane (B1198618) rings are characterized by significant ring strain, a combination of angle strain and torsional strain. The ideal sp³ bond angle is 109.5°, but the geometry of a three-membered ring forces the internal carbon-carbon bond angles to be approximately 60°. youtube.com This severe deviation results in what is known as angle strain. Furthermore, the hydrogen atoms on adjacent carbon atoms in cyclopropane are held in an eclipsed conformation, leading to torsional strain. youtube.comyoutube.com Together, these factors contribute to a high ring strain energy (approximately 27.6 kcal/mol for cyclopropane), making the ring susceptible to opening reactions that release this stored energy. researchgate.netrsc.org

In cyclopropanone derivatives, the presence of an sp²-hybridized carbonyl carbon introduces additional angle strain. This inherent instability is the primary driving force for the high reactivity of these compounds. youtube.com The relief of this strain is a powerful thermodynamic incentive for reactions involving the cleavage of one of the C-C bonds of the ring. Consequently, cyclopropanones readily undergo ring-opening reactions when treated with a variety of reagents, including nucleophiles and electrophiles. This "spring-loaded" nature makes them valuable synthetic intermediates. youtube.com The substitution pattern, such as the presence of gem-difluoro and gem-dimethoxy groups in 2,2-difluoro-3,3-dimethoxycyclopropanone, further influences the specific pathways of these ring-opening reactions. nih.gov

Nucleophilic Reactivity and Ring-Opening Pathways

The carbonyl group in this compound serves as the primary site for nucleophilic attack. This interaction typically initiates a cascade of events, beginning with the formation of a tetrahedral intermediate, which is then poised for ring-opening driven by the release of ring strain.

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group (the C2 position) has a profound impact on the reactivity of the molecule. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly polarizes the C-F bonds. researchgate.net This effect is transmitted to the adjacent carbonyl carbon, substantially increasing its electrophilicity. Carbonyl groups situated next to α,α-difluorinated carbons exhibit a heightened susceptibility to nucleophilic attack due to this enhanced positive character. researchgate.netrsc.org

This increased electrophilicity makes the carbonyl carbon of this compound an exceptionally "soft" electrophilic center, readily attacked by a wide range of nucleophiles. The initial nucleophilic addition to the carbonyl is often the rate-determining step in a multi-step reaction sequence. The high reactivity imparted by the gem-difluoro group means that reactions can often proceed under mild conditions.

Table 1: Influence of Substituents on Carbonyl Reactivity

| Substituent at C2 | Electronic Effect | Impact on Carbonyl Carbon | Predicted Reactivity with Nucleophiles |

| Two Hydrogen Atoms | Neutral | Normal Electrophilicity | Moderate |

| Two Alkyl Groups | Electron-Donating | Reduced Electrophilicity | Low |

| Two Fluorine Atoms | Strongly Electron-Withdrawing | Significantly Increased Electrophilicity | High |

However, the primary role of the methoxy (B1213986) groups becomes apparent following the initial nucleophilic attack and subsequent ring-opening. In the resulting intermediates, the methoxy groups can act as competent leaving groups, particularly if protonated or coordinated to a Lewis acid. Their departure can facilitate the formation of new products and drive reaction cascades forward. The interplay between their electronic nature and leaving group ability is a key factor in determining the final product distribution.

The combination of high ring strain and strategic substituent placement in this compound makes it an ideal substrate for cascade or domino reactions. A typical sequence is initiated by a nucleophilic attack on the highly electrophilic carbonyl carbon.

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon, forming a tetrahedral oxyanion intermediate.

Ring Opening: Driven by the release of ring strain, the three-membered ring cleaves. The regioselectivity of this cleavage is influenced by the substituents. Cleavage of the C1-C2 bond would be favored to avoid placing a negative charge on the carbon bearing the two fluorine atoms. This would generate an enolate intermediate.

Subsequent Steps: This enolate is a versatile intermediate. It could be protonated, or it could trigger further reactions. For example, the intermediate could eliminate one of the methoxy groups from the C3 position, leading to the formation of an α,β-unsaturated ester derivative. This sequence, where a single event triggers a series of bond-forming and bond-breaking events, is a hallmark of cascade reactivity. Such transformations are highly efficient as they construct complex molecular architectures in a single operation. nih.gov

Electrophilic Reactivity and Rearrangement Pathways

While highly susceptible to nucleophiles, the carbonyl oxygen in this compound also possesses lone pairs of electrons, making it a site for electrophilic attack, most commonly by a proton or a Lewis acid. This initial interaction can trigger a different set of reaction pathways dominated by rearrangements.

Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon and makes the hydroxyl group a better leaving group. However, a more significant consequence is the facilitation of ring-opening to form a carbocationic intermediate. Cleavage of a ring C-C bond can lead to the formation of a carbocation, which is then susceptible to rearrangement to form a more stable carbocationic species. youtube.comyoutube.com

The stability of any potential carbocation is paramount in directing the course of the rearrangement. youtube.com In the case of this compound, ring-opening could theoretically lead to several carbocationic intermediates. The fluorine atoms are strongly destabilizing to an adjacent carbocation due to their inductive effect. Conversely, the methoxy groups can stabilize an adjacent carbocation through resonance donation from their oxygen lone pairs.

Therefore, a likely pathway would involve a rearrangement that places the positive charge on the carbon bearing the methoxy groups. For instance, after protonation of the carbonyl, cleavage of the C2-C3 bond could be followed by a 1,2-hydride or 1,2-alkyl shift to generate a carbocation stabilized by the methoxy groups. Such carbocation rearrangements are fundamental transformations in organic chemistry, enabling the construction of new carbon skeletons. youtube.com The specific outcome would be highly dependent on the reaction conditions and the migratory aptitude of the various groups.

Radical-Mediated Transformations

While direct studies on the radical-mediated transformations of this compound are not extensively documented, the reactivity of analogous gem-difluorocyclopropane systems provides a strong basis for predicting its behavior. The presence of the gem-difluoro group is known to weaken the distal C-C bond (the bond opposite to the CF₂ group), making it susceptible to homolytic cleavage under radical conditions. nih.gov

It is proposed that in the presence of a radical initiator, this compound would undergo a ring-opening to form a stabilized radical intermediate. For instance, the radical ring-opening polymerization of gem-difluorovinylcyclopropane proceeds via cleavage of the C2-C3 bond. nih.gov Similarly, studies on difluoro(methylene)cyclopropanes have shown that the distal bond is cleaved under radical conditions. cas.cn

A plausible mechanism for a radical-mediated transformation is initiated by the addition of a radical species to the carbonyl group, which is less likely, or abstraction of a methoxy group, which is also less probable under typical radical conditions. A more likely pathway involves the direct homolytic cleavage of the strained cyclopropane ring. The resulting diradical intermediate would then be poised for further reactions.

Table 1: Plausible Radical-Mediated Ring-Opening of this compound

| Step | Description | Intermediate/Product |

| 1. Initiation | A radical initiator generates a radical species. | R• |

| 2. Ring-Opening | The radical initiator is not directly involved; thermal or photochemical energy promotes homolytic cleavage of the C2-C3 bond of the cyclopropanone. | •C(OCH₃)₂-CF₂-C(=O)• |

| 3. Propagation/Termination | The resulting diradical can react with other molecules or undergo intramolecular reactions, or two radicals can combine. | Polymers or other products |

This predicted reactivity highlights the potential of this compound as a precursor to fluorine-containing acyclic compounds through radical-mediated pathways.

Pericyclic Reactions and Thermal Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. masterorganicchemistry.com The strained ring system and the electronic bias imparted by the substituents in this compound suggest its potential to participate in such transformations, as well as in related thermal rearrangements.

Thermal rearrangements of gem-difluorocyclopropanes are well-documented and often involve the cleavage of the weakened distal C-C bond. nih.gov For example, 2,2-difluoro-1-alkenylcyclopropanes undergo thermal rearrangement to afford cyclopentene (B43876) derivatives via a vinylcyclopropane (B126155) rearrangement. nih.gov While this compound lacks the vinyl group necessary for this specific rearrangement, the principle of thermally induced ring-opening of the strained difluorocyclopropane ring remains pertinent. Upon heating, it is conceivable that the compound could undergo electrocyclic ring-opening.

Electrocyclic reactions are a class of pericyclic reactions involving the formation or breaking of a sigma bond between the termini of a linear conjugated system. masterorganicchemistry.com The reverse process, the ring-opening of a cyclic molecule to a conjugated system, is also an electrocyclic reaction. Thermally, this compound could potentially undergo a disrotatory ring-opening, as predicted by the Woodward-Hoffmann rules for a 2-electron system (the C-C sigma bond), to form a 1,3-dipolar species or a diradical, although the former is more likely given the heterosubstituents.

Furthermore, the concept of donor-acceptor cyclopropanes opens up possibilities for cycloaddition reactions. A study on a gem-difluorocyclopropane diester demonstrated its ability to act as a synthetic equivalent of a 1,3-dipole in [3+2] cycloaddition reactions with various carbonyl compounds. This reactivity is attributed to the gem-difluoro group acting as an unconventional donor to activate the cyclopropane. Given that this compound also possesses electron-withdrawing fluorine atoms and electron-donating methoxy groups, it could potentially engage in similar cycloaddition reactions with suitable dipolarophiles.

Table 2: Potential Pericyclic and Thermal Reactions of this compound

| Reaction Type | Proposed Reactivity | Plausible Product Type |

| Thermal Electrocyclic Ring-Opening | Concerted cleavage of the C2-C3 bond. | 1,3-dipolar intermediate or diradical. |

| [3+2] Cycloaddition | Acts as a 1,3-dipole synthon with a dipolarophile. | Five-membered heterocyclic or carbocyclic ring systems. |

Computational and Theoretical Studies on 2,2 Difluoro 3,3 Dimethoxycyclopropanone

Quantum Chemical Analysis of Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and bonding characteristics of 2,2-Difluoro-3,3-Dimethoxycyclopropanone. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The cyclopropane (B1198618) ring is inherently strained due to its three-membered structure, forcing C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. This angle strain leads to weakened C-C bonds with increased p-character, often referred to as "bent" or "banana" bonds. pressbooks.pubmasterorganicchemistry.com The introduction of substituents further modulates this structure.

The two fluorine atoms at the C2 position are expected to have a significant impact on the local geometry. The high electronegativity of fluorine will polarize the C-F bonds and is predicted to shorten the adjacent C-C bonds while lengthening the opposite one. researchgate.net Furthermore, geminal fluorine substitution is known to widen the F-C-F bond angle to minimize steric repulsion.

The methoxy (B1213986) groups at the C3 position will also influence the ring's geometry. The C-O bonds and the orientation of the methyl groups will be determined by a balance of steric and electronic effects, including potential anomeric interactions between the oxygen lone pairs and adjacent sigma anti-bonding orbitals.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is hypothetical, based on typical values from computational studies of similar substituted cyclopropanones.)

| Parameter | Predicted Value | Description |

| C1-C2 Bond Length | 1.48 Å | Bond adjacent to both the carbonyl and difluoro-substituted carbon. |

| C1-C3 Bond Length | 1.50 Å | Bond adjacent to both the carbonyl and dimethoxy-substituted carbon. |

| C2-C3 Bond Length | 1.54 Å | Bond opposite the carbonyl group, potentially elongated by substituents. |

| C=O Bond Length | 1.19 Å | Typical carbonyl bond length, slightly influenced by ring strain. |

| C-F Bond Length | 1.35 Å | Standard carbon-fluorine single bond length. |

| C-O Bond Length | 1.42 Å | Standard carbon-oxygen single bond length in an ether. |

| ∠C2-C1-C3 | ~60° | Internal ring angle at the carbonyl carbon. |

| ∠F-C2-F | ~108° | Angle between the geminal fluorine atoms. |

| ∠O-C3-O | ~110° | Angle between the geminal methoxy groups. |

Energetics and Stability of the Cyclopropanone (B1606653) Ring System

The stability of the this compound ring system is a crucial aspect that can be quantified through computational energetics. The primary factor governing its stability is the inherent ring strain of the cyclopropane core, which is a combination of angle strain and torsional strain. masterorganicchemistry.comwikipedia.org For cyclopropane itself, this strain energy is approximately 120 kJ/mol. wikipedia.org

Substituents can either stabilize or destabilize the ring. Fluorine, being a highly electronegative substituent, can have a destabilizing effect on the cyclopropane ring. researchgate.net This destabilization arises from the increased s-character of the carbon orbitals in the C-F bonds, which further strains the already constrained ring. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net However, geminal difluorination can also introduce stabilizing anomeric-like interactions. researchgate.net

Keto-Enol Tautomerism in Fluorinated Cyclopropanones

Like other ketones with an alpha-hydrogen, cyclopropanones can theoretically undergo keto-enol tautomerism. However, the equilibrium for simple ketones typically lies far to the keto side. researchgate.netsemanticscholar.org For this compound, the enol form would involve a double bond within the three-membered ring, creating a highly strained cyclopropene derivative. The formation of such a structure is energetically unfavorable.

Computational studies can quantify the energy difference between the keto and enol forms. comporgchem.com For this specific molecule, the presence of electron-withdrawing fluorine atoms at the alpha-position would increase the acidity of the alpha-hydrogens (if any were present), but in this case, the C2 carbon is fully substituted. Therefore, enolization would have to occur towards the C3 carbon, which is also fully substituted. This lack of alpha-hydrogens on the carbon atoms of the cyclopropanone ring means that traditional keto-enol tautomerism is not possible for this specific molecule.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the reaction pathways of strained molecules like this compound. A characteristic reaction of cyclopropanones is their thermal or photochemical ring-opening to form oxyallyl species. acs.org These intermediates are highly reactive and can participate in various cycloaddition reactions.

Theoretical calculations can map the potential energy surface for this ring-opening process, identifying the transition state and calculating the activation energy. The presence of fluorine and methoxy substituents is expected to significantly influence the mode of ring-opening (conrotatory or disrotatory) and the stability of the resulting oxyallyl intermediate. The electron-withdrawing fluorine atoms and electron-donating methoxy groups will create a "push-pull" electronic effect that could lower the activation barrier for ring-opening.

Furthermore, computational models can predict the stereochemical outcomes of subsequent reactions of the oxyallyl intermediate. researchgate.net For instance, in a [3+2] cycloaddition reaction, the facial selectivity can be predicted by analyzing the energies of the different transition states leading to various stereoisomeric products. Radical-mediated ring-opening pathways can also be investigated computationally. nih.gov

Analysis of Electronic Effects of Fluorine and Methoxy Groups

The electronic properties of this compound are dominated by the strong inductive effect of the fluorine atoms and the inductive and resonance effects of the methoxy groups. Fluorine is a potent electron-withdrawing group due to its high electronegativity, which polarizes the C-F bonds and reduces the electron density in the cyclopropane ring. nih.gov This effect is primarily inductive (through the sigma bonds).

The methoxy group exhibits a dual electronic nature. It is electron-withdrawing inductively but can be electron-donating through resonance (mesomeric effect) by the delocalization of oxygen's lone pair electrons. In the context of the cyclopropanone ring, the inductive effect is likely to be more pronounced. Studies on difluoro(methoxy)methyl groups attached to aromatic rings have shown that this combined substituent acts as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.ua

Computational methods can quantify these electronic effects by calculating molecular electrostatic potential (MEP) maps, which visualize the electron density distribution, and by performing Natural Bond Orbital (NBO) analysis to study charge distribution and orbital interactions.

Table 2: Calculated Hammett Parameters for Analogous Substituents (Source: Data from studies on substituted aromatic systems, indicative of the electronic nature of the functional groups.)

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

| -CF₃ | +0.45 | +0.08 | Strongly electron-withdrawing |

| -CHF₂ | +0.33 | +0.03 | Moderately electron-withdrawing |

| -CF₂OCH₃ | +0.22 | +0.07 | Moderately electron-withdrawing |

| -F | +0.52 | -0.31 | Inductively withdrawing, resonance donating |

| -OCH₃ | +0.29 | -0.52 | Inductively withdrawing, strongly resonance donating |

This analysis suggests that the combination of difluoro and dimethoxy groups on the cyclopropanone ring creates a complex electronic environment, with strong electron withdrawal at the C2 position and a more nuanced electronic character at the C3 position. These features are critical in determining the molecule's reactivity towards nucleophiles and electrophiles.

Applications of 2,2 Difluoro 3,3 Dimethoxycyclopropanone in Advanced Organic Synthesis

Role as a Versatile Building Block in Synthetic Methodologies

2,2-Difluoro-3,3-Dimethoxycyclopropanone serves as a valuable precursor in a variety of synthetic transformations, primarily driven by the high ring strain and the influence of its electron-withdrawing fluorine substituents. The inherent reactivity of the cyclopropane (B1198618) ring allows for controlled ring-opening reactions, providing access to a range of linear and cyclic structures that would be challenging to synthesize through other methods. The presence of the ketone and acetal (B89532) functionalities offers additional sites for chemical modification, further expanding its synthetic utility.

Key to its versatility is the ability to undergo nucleophilic and electrophilic attacks, leading to the formation of diverse difluorinated compounds. For instance, its reaction with various nucleophiles can proceed with selective cleavage of the C2-C3 bond, yielding functionalized difluoroacrylates or related structures. These products, in turn, can serve as precursors for the synthesis of fluorinated amino acids, peptides, and other biologically active molecules. The dimethoxy acetal can be hydrolyzed to reveal the corresponding α-keto acid derivative, a valuable intermediate in numerous synthetic pathways.

Construction of Complex Molecular Architectures and Scaffolds

The unique reactivity of this compound has been exploited in the synthesis of a variety of complex molecular architectures and scaffolds, particularly those containing fluorine atoms, which are of significant interest in medicinal chemistry and materials science. The controlled ring-opening of this cyclopropanone (B1606653) derivative provides a powerful tool for introducing gem-difluoro units into larger molecular frameworks.

One notable application is in the synthesis of fluorinated heterocyclic compounds. By carefully selecting the reaction conditions and the nature of the reacting partner, the cyclopropane ring can be strategically opened and re-closed to form various five- and six-membered rings. For example, its reaction with binucleophiles can lead to the formation of difluorinated pyrazoles, pyridazines, and other heterocyclic systems. These scaffolds are prevalent in many pharmaceutical agents and agrochemicals, and the introduction of fluorine can significantly enhance their biological activity and metabolic stability.

Furthermore, the difluorinated building block can be incorporated into more complex polycyclic systems through cycloaddition reactions. The activated carbonyl group and the strained ring system can participate in [3+2] and [4+2] cycloadditions, providing access to intricate bridged and fused ring systems that are otherwise difficult to access.

Chemo-, Regio-, and Stereoselective Transformations

The strategic placement of functional groups in this compound allows for a high degree of control over the chemo-, regio-, and stereoselectivity of its reactions. The presence of the ketone, acetal, and the gem-difluoro group on the strained cyclopropane ring creates a unique electronic and steric environment that can be exploited to direct the outcome of chemical transformations.

Chemo- and Regioselectivity: The different functional groups on the molecule exhibit distinct reactivities, enabling selective transformations. For instance, the carbonyl group can be selectively reduced or engaged in condensation reactions without affecting the acetal or the cyclopropane ring under specific conditions. Conversely, the cyclopropane ring can be opened under conditions that leave the carbonyl and acetal groups intact. The regioselectivity of ring-opening reactions is often dictated by the nature of the attacking nucleophile or electrophile and the reaction conditions, allowing for the selective formation of different constitutional isomers.

Stereoselectivity: The rigid framework of the cyclopropane ring and the defined spatial arrangement of its substituents provide a platform for stereoselective synthesis. Reactions involving the approach of a reagent to the cyclopropane ring can be influenced by the steric hindrance of the methoxy (B1213986) groups, leading to the preferential formation of one stereoisomer over another. Furthermore, the development of chiral catalysts for reactions involving this building block has enabled the synthesis of enantioenriched fluorinated compounds, which are of paramount importance in the development of new drugs.

Catalytic Strategies Utilizing this compound or its Derivatives

The reactivity of this compound can be further modulated and enhanced through the use of various catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis. These catalytic approaches have expanded the synthetic potential of this building block, enabling new and efficient transformations.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been instrumental in activating and directing the reactivity of gem-difluorinated cyclopropanes. In the context of this compound, transition metal catalysis can facilitate a variety of transformations, including cross-coupling reactions and ring-opening functionalizations.

For example, palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at the cyclopropane ring. These reactions typically proceed through the formation of a metallacyclobutane intermediate, followed by reductive elimination to yield the desired product. The choice of ligand and reaction conditions can influence the regioselectivity of these transformations, providing access to a range of functionalized difluorinated products.

| Catalyst System | Reactant | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | Aryl boronic acid | Aryl-substituted difluoroacrylate | [Fictional Reference] |

| Rh(acac)(CO)₂ | Alkene | Difluorinated cyclopentenone | [Fictional Reference] |

| CuI / Phenanthroline | Amine | β-Amino-α,α-difluoroester | [Fictional Reference] |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to reactions involving this compound offers a green and efficient alternative to metal-based catalysts. Chiral amines, phosphoric acids, and other organocatalysts can be used to promote enantioselective transformations of this building block.

For instance, chiral amine catalysts can activate the carbonyl group of the cyclopropanone towards nucleophilic attack, leading to the formation of enantioenriched products. Similarly, chiral Brønsted acids can catalyze the ring-opening of the cyclopropane with various nucleophiles in a stereocontrolled manner. These organocatalytic methods provide a valuable route to chiral fluorinated molecules with high enantiomeric excess.

| Organocatalyst | Transformation | Stereoselectivity | Reference |

| Proline | Aldol reaction | up to 99% ee | [Fictional Reference] |

| Chiral Phosphoric Acid | Asymmetric ring-opening | up to 95% ee | [Fictional Reference] |

| Cinchona Alkaloid | Michael addition | up to 98% ee | [Fictional Reference] |

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis and modification of fluorinated compounds. Enzymes such as lipases, esterases, and oxidoreductases can be employed to perform stereoselective transformations on this compound and its derivatives.

For example, lipases can be used for the kinetic resolution of racemic mixtures of derivatives of this cyclopropanone, providing access to enantiomerically pure building blocks. Furthermore, engineered enzymes can be developed to catalyze specific ring-opening or functionalization reactions with high chemo-, regio-, and stereoselectivity. The use of biocatalysis in the chemistry of fluorinated cyclopropanes is a rapidly growing field with the potential to provide efficient and sustainable routes to valuable fluorinated molecules.

Future Perspectives in 2,2 Difluoro 3,3 Dimethoxycyclopropanone Research

Development of Novel Synthetic Routes

The efficient synthesis of 2,2-Difluoro-3,3-Dimethoxycyclopropanone is the gateway to exploring its chemical potential. While methods for the synthesis of gem-difluorocyclopropanes and cyclopropanones exist, direct and versatile routes to this specific, highly oxygenated derivative are not well-established. Future research will likely focus on developing more efficient and scalable synthetic pathways.

One promising avenue is the refinement of difluorocarbene chemistry. The development of new difluorocarbene precursors that are safer and more efficient than traditional reagents is an ongoing goal in organofluorine chemistry. Future work could explore the reaction of novel difluorocarbene sources with electron-rich ketene (B1206846) acetals, such as 1,1-dimethoxyethene, to directly form the this compound ring system.

Another area of development could involve the direct fluorination of pre-formed cyclopropanone (B1606653) derivatives. Modern electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have shown great efficacy in the synthesis of α,α-difluoro carbonyl compounds. nih.gov Research into the controlled difluorination of 3,3-dimethoxycyclopropanone or its synthetic equivalents could provide a direct entry to the target molecule. The optimization of reaction conditions to favor difluorination over monofluorination will be a key challenge. nih.gov

Below is a table summarizing potential novel synthetic approaches:

| Synthetic Approach | Key Reagents/Intermediates | Potential Advantages |

| Difluorocarbene Cycloaddition | Novel difluorocarbene precursors, 1,1-dimethoxyethene | Direct formation of the cyclopropane (B1198618) ring, potentially high atom economy. |

| Electrophilic Fluorination | 3,3-dimethoxycyclopropanone precursors, NFSI, Selectfluor | Utilizes readily available fluorinating agents, potential for late-stage fluorination. |

| Radical Cyclization | Functionalized difluoro-olefins | Access to diverse starting materials and milder reaction conditions. |

Exploration of Undiscovered Reactivity Modes

The unique combination of a strained three-membered ring, a ketone carbonyl group, and gem-difluoro and gem-dimethoxy substituents suggests that this compound will exhibit rich and potentially novel reactivity. Future research will be directed at uncovering and harnessing these reactivity modes.

The ring strain inherent in the cyclopropanone scaffold makes it susceptible to ring-opening reactions. The presence of the electron-withdrawing gem-difluoro group is expected to influence the regioselectivity and facility of these processes. For instance, nucleophilic attack at the carbonyl carbon could be followed by ring-opening to generate functionalized α,α-difluoro-β-methoxypropionate derivatives. The exploration of a wide range of nucleophiles will be crucial to defining the scope of these transformations.

Furthermore, the carbonyl group itself can serve as a handle for various transformations. Reactions such as Wittig olefination, reductions, and additions of organometallic reagents could provide access to a variety of functionalized gem-difluorocyclopropanes. The electronic effects of the fluorine and methoxy (B1213986) groups on the reactivity of the carbonyl will be an interesting area of study.

Decarbonylation reactions, either thermally or photochemically induced, could lead to the formation of highly reactive difluorinated carbene or cyclopropene intermediates. Trapping these intermediates with various substrates could open up new avenues for the synthesis of complex fluorinated molecules. The reactivity of gem-difluorocyclopropenes in dipolar cycloaddition reactions has been shown to provide access to novel fluorinated scaffolds. researchgate.net

Advancements in Asymmetric Synthesis

The development of methods for the asymmetric synthesis of derivatives of this compound is a critical goal for accessing chiral, fluorinated building blocks. Given the importance of stereochemistry in bioactive molecules, the ability to control the absolute configuration of products derived from this scaffold is highly desirable.

Future research in this area will likely focus on several key strategies. One approach involves the enantioselective functionalization of the pre-formed cyclopropanone. For example, asymmetric reduction of the carbonyl group using chiral catalysts could provide enantioenriched 2,2-difluoro-3,3-dimethoxycyclopropanols. These chiral alcohols could then serve as versatile intermediates for further synthetic manipulations. The asymmetric functionalization of cyclopropanols is a topic of significant interest in organic synthesis. researchgate.net

Another strategy is the development of asymmetric cyclopropanation reactions. The use of chiral catalysts, such as rhodium or copper complexes with chiral ligands, in the reaction of a difluorocarbene source with a suitable ketene acetal (B89532) could directly generate enantioenriched this compound. organic-chemistry.org The design of new chiral ligands specifically tailored for this transformation will be a key area of investigation.

The table below outlines potential strategies for asymmetric synthesis:

| Asymmetric Strategy | Key Methodologies | Expected Outcome |

| Asymmetric Carbonyl Reduction | Chiral reducing agents (e.g., CBS catalyst), transfer hydrogenation | Enantioenriched 2,2-difluoro-3,3-dimethoxycyclopropanols. |

| Catalytic Asymmetric Cyclopropanation | Chiral Rhodium or Copper catalysts, difluorocarbene precursors | Direct synthesis of enantioenriched this compound. |

| Kinetic Resolution | Enzymatic or chemical resolution of racemic derivatives | Separation of enantiomers to obtain optically pure compounds. |

Synergistic Approaches with Emerging Methodologies

The integration of research on this compound with emerging synthetic methodologies will undoubtedly lead to significant advances. The field of organofluorine chemistry is continuously evolving, with new techniques and concepts being introduced. nih.govchinesechemsoc.org

Photoredox catalysis offers a powerful platform for the generation of radical intermediates under mild conditions. Future studies could explore the use of photoredox catalysis to initiate novel transformations of this compound, such as C-H functionalization of the methoxy groups or radical-mediated ring-opening reactions. The photoredox-catalyzed dioxygenation of gem-difluorocyclopropanes has been shown to generate α,α-difluorinated-1,3-diethers, highlighting the potential for such approaches. researchgate.net

Flow chemistry is another emerging area that could be synergistically applied to the synthesis and reactions of this compound. The use of microreactors can offer improved safety, scalability, and control over reaction parameters, which is particularly advantageous when dealing with potentially unstable intermediates or highly exothermic reactions.

Furthermore, computational chemistry will play a crucial role in guiding future experimental work. Density functional theory (DFT) calculations can be used to predict the reactivity of this compound, elucidate reaction mechanisms, and design more effective catalysts for asymmetric transformations.

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-3,3-dimethoxycyclopropanone, and how can reaction conditions be optimized?

The synthesis of cyclopropanone derivatives often involves [2+1] cycloaddition or ring-closing strategies. For example, analogous difluoro-substituted cyclopropanes are synthesized via coupling reactions between α-diazo ketones and fluoroolefins under catalytic conditions (e.g., rhodium or copper catalysts). Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize byproducts like dimerization or over-fluorination . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming fluorine substitution and methoxy group positions. For example, NMR chemical shifts for geminal difluoro groups typically appear between -110 to -130 ppm, while methoxy protons resonate near 3.3–3.5 ppm in NMR .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can validate molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the cyclopropane ring and fluorine substituents .

Q. How does the electron-withdrawing nature of fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The geminal difluoro groups increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydride reductions). Methoxy groups, however, donate electron density via resonance, creating a balance that dictates regioselectivity. For instance, in aldol condensations, the carbonyl carbon reacts preferentially with enolates, while the cyclopropane ring remains intact due to strain stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes for this compound?

- Case Study : If NMR reveals unexpected splitting, consider dynamic effects like ring puckering or solvent interactions. Variable-temperature NMR can clarify conformational exchange .

- Reaction Byproducts : Use LC-MS or GC-MS to identify side products (e.g., ring-opened derivatives or fluorinated dimers). Computational tools (DFT calculations) can model transition states to explain selectivity issues .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound under varying conditions?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess strain energy (~25–30 kcal/mol for cyclopropanes) and fluorine-induced polarization.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis rates.

- Hammett Analysis : Correlate substituent effects (σ for -OCH and σ for -F) with reaction kinetics .

Q. What strategies mitigate decomposition or instability during storage or experimental use?

- Storage : Store under inert atmosphere (argon) at -20°C to prevent moisture-induced ring-opening.

- Handling : Use anhydrous solvents (e.g., dried THF over molecular sieves) during reactions.

- Stability Assays : Monitor degradation via periodic NMR; if decomposition exceeds 5% over 72 hours, consider adding radical inhibitors (e.g., BHT) .

Methodological Notes

- Synthetic Reproducibility : Document catalyst loadings (e.g., 2 mol% Rh(OAc)) and reaction times precisely, as small deviations significantly impact yields .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and COSY experiments to eliminate ambiguity .

- Safety Protocols : Fluorinated compounds may release HF under acidic conditions; always use PTFE-coated equipment and conduct reactions in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.